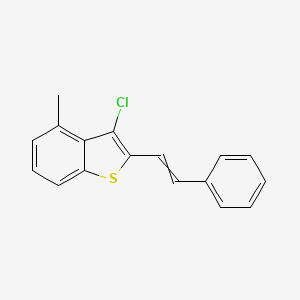
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a phenylethenyl group attached to the benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-bromobenzothiophene and styrene.
Grignard Reaction: The 4-methyl-2-bromobenzothiophene undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding phenylethenyl derivative.
Chlorination: The phenylethenyl derivative is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its potential anticancer activity could involve inhibition of specific enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
2-Phenylethenyl-1-benzothiophene: Lacks the chlorine and methyl groups, resulting in different chemical properties.
4-Methyl-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the chlorine atom.
3-Chloro-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the methyl group.
Uniqueness
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is unique due to the presence of all three substituents (chlorine, methyl, and phenylethenyl) on the benzothiophene core. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
84258-83-3 |
|---|---|
分子式 |
C17H13ClS |
分子量 |
284.8 g/mol |
IUPAC名 |
3-chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C17H13ClS/c1-12-6-5-9-14-16(12)17(18)15(19-14)11-10-13-7-3-2-4-8-13/h2-11H,1H3 |
InChIキー |
PUBXMENOCGYHCD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)SC(=C2Cl)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


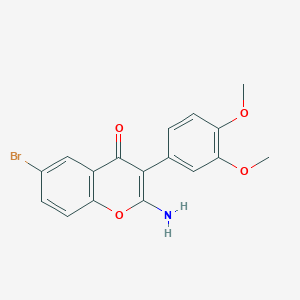
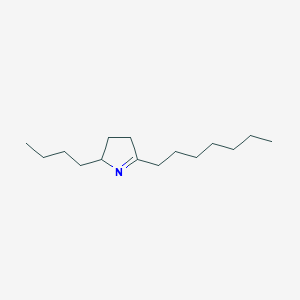
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
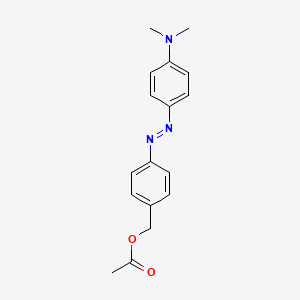

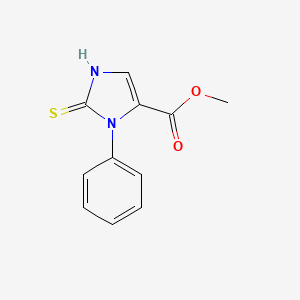
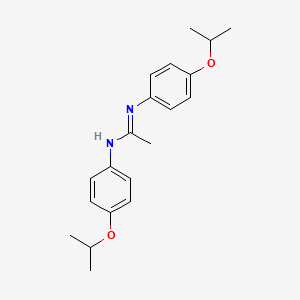

propanedioate](/img/structure/B14429364.png)
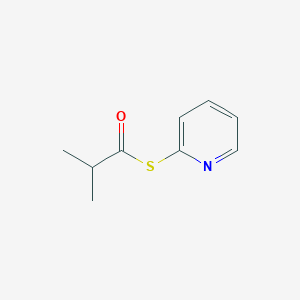

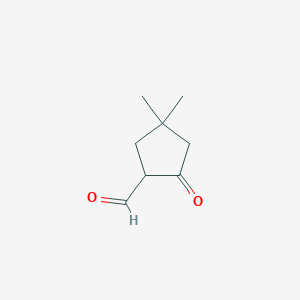
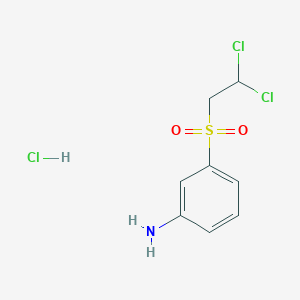
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
